
3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate
Overview
Description
3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate is a synthetic organic compound that belongs to the class of estrogens. It is characterized by its complex structure, which includes a benzyloxy group attached to the estradiol backbone and a nitrobenzoate ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of estradiol is protected using a suitable protecting group such as a benzyl group.
Formation of the Benzyloxy Group: The protected estradiol is then reacted with benzyl chloride in the presence of a base to form the benzyloxy derivative.
Esterification: The benzyloxy derivative is then esterified with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on estrogen receptors and related biological pathways.
Medicine: Investigated for its potential use in hormone replacement therapy and as a therapeutic agent for estrogen-related disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of specific gene expression pathways. This interaction can result in various biological effects, including modulation of cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound of 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins for contraceptive purposes.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological properties. The presence of the benzyloxy group and the nitrobenzoate ester group can influence the compound’s binding affinity to estrogen receptors and its overall biological activity.
Biological Activity
3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate is a synthetic derivative of estradiol that has garnered interest due to its unique structural modifications, which bestow it with distinct biological properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with related compounds.
Structural Characteristics
The compound features:
- Benzyl Group : Provides lipophilicity, potentially enhancing membrane permeability.
- 4-Nitrobenzoate Ester : May influence binding affinity to estrogen receptors.
These modifications are hypothesized to affect the compound's interaction with estrogen receptors and its overall biological efficacy.
This compound primarily targets estrogen receptors (ERs), particularly ERα. Its mechanism can be summarized as follows:
- Binding to Estrogen Receptors : The compound binds to ERα, leading to a conformational change that facilitates receptor dimerization and nuclear translocation.
- Gene Regulation : Once in the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes involved in cell growth, differentiation, and apoptosis.
- Influence on Biochemical Pathways : It is expected to impact pathways related to:
- Cell proliferation
- Apoptosis
- Immune response modulation.
Pharmacokinetics
- Absorption : Like many estradiol derivatives, it may exhibit low oral bioavailability due to extensive first-pass metabolism.
- Distribution : The lipophilic nature of the benzyl group may enhance tissue distribution.
- Metabolism : Predominantly metabolized in the liver, with potential formation of active metabolites.
Estrogenic Activity
Research indicates that this compound exhibits significant estrogenic activity comparable to its parent compound, estradiol. This activity is assessed through various in vitro assays which measure cell proliferation and gene expression changes in estrogen-responsive cell lines.
Comparative Analysis with Related Compounds
Compound | Estrogenic Activity | Mechanism of Action | Notes |
---|---|---|---|
This compound | Moderate | ERα binding | Unique structural modifications enhance properties. |
Estradiol | High | ERα and ERβ binding | Potent natural estrogen; widely studied. |
Ethinylestradiol | High | ERα binding | Commonly used in contraceptives; synthetic variant. |
Mestranol | Moderate | ERα binding | Used in combination therapies; synthetic variant. |
Case Studies and Research Findings
- Neuroprotective Effects : A study indicated that derivatives of estradiol, including 17alpha-Estradiol (closely related), exhibited protective effects against neuronal damage from oxidative stress and excitotoxicity. This suggests potential therapeutic applications for neurodegenerative conditions .
- Cancer Research : Investigations into the effects of similar compounds on breast cancer cell lines have shown that they can inhibit cell proliferation and migration. For instance, ERRα inverse agonists demonstrated significant growth suppression in triple-negative breast cancer xenografts .
- Hormonal Modulation : The compound's ability to modulate hormonal pathways has implications for hormone replacement therapy and treatment of estrogen-related disorders. Its unique structure may allow for selective activity with reduced side effects compared to more potent estrogens .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. For example, benzylation of the 3-OH group on 17alpha-estradiol using benzyl bromide under basic conditions (e.g., NaH/DMF) ensures regioselectivity . Subsequent esterification with 4-nitrobenzoic acid derivatives (e.g., using DCC/DMAP coupling agents) introduces the 4-nitrobenzoate moiety. Reaction efficiency can be monitored via TLC or HPLC, with optimization focusing on solvent polarity, temperature control (20–25°C), and catalyst ratios .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of benzyl and nitrobenzoate groups. For example, aromatic protons from the benzyl group appear at δ 7.2–7.4 ppm, while nitrobenzoate protons resonate near δ 8.1–8.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 507.2 for C31H31NO5) .
- GC-MS : Used to assess purity and detect byproducts during synthesis .
Q. What solvents and storage conditions ensure stability for long-term studies?
- Methodological Answer : The compound is stable as a crystalline solid when stored at -20°C in airtight, light-protected containers . Solubility is highest in dichloromethane (DCM) or ethyl acetate, with dimethyl sulfoxide (DMSO) suitable for biological assays. Avoid aqueous buffers with high pH (>8), which may hydrolyze the ester linkage .
Advanced Research Questions
Q. How can researchers distinguish between genomic and nongenomic effects of this compound in uterine tissue?
- Methodological Answer :
- Genomic Effects : Use ERα/β knockout models or co-treatment with estrogen receptor antagonists (e.g., ICI 182,780) to assess transcriptional activity via qPCR for estrogen-responsive genes (e.g., PR, GREB1) .
- Nongenomic Effects : Employ ex vivo uterine strip assays to measure rapid relaxation responses (<30 min), which are independent of transcription. Block voltage-operated calcium channels (VOCCs) with nifedipine to confirm nongenomic pathways .
Q. What experimental strategies address contradictions in reported estrogenic vs. anti-estrogenic activity?
- Methodological Answer :
- Dose-Response Studies : Compare uterotrophic (agonist) and anti-uterotrophic (antagonist) effects in ovariectomized rodent models. Low doses (0.1–1 mg/kg) may show weak agonism, while higher doses (10 mg/kg) inhibit 17beta-estradiol-induced proliferation .
- Receptor Binding Assays : Use competitive binding assays with radiolabeled 17beta-estradiol to determine ERα/β affinity. 17alpha-Estradiol derivatives typically exhibit 100-fold lower binding affinity .
Q. How can metabolic pathways and potential toxicities be systematically evaluated?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor to identify Phase I metabolites (e.g., demethylation, hydroxylation) via LC-MS/MS .
- Toxicity Screening : Use Ames test for mutagenicity and MTT assays in hepatic (HepG2) and endometrial (Ishikawa) cell lines to assess cytotoxicity. Prioritize metabolites flagged by in silico tools (e.g., Derek Nexus) .
Q. What methodologies resolve discrepancies in thermal stability data for nitrobenzoate derivatives?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures (expected >200°C for nitrobenzoate esters) .
- Thermogravimetric Analysis (TGA) : Quantify mass loss under nitrogen atmosphere to distinguish between solvent residues (e.g., <5% weight loss at 100°C) and compound degradation .
Q. Safety and Compliance
Q. What safety protocols are essential for handling this compound given its carcinogenic classification?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid high-pressure water jets, which may aerosolize the compound .
- Exposure Monitoring : Regular air sampling (OSHA Method 58) ensures workplace concentrations remain below permissible limits (PEL: 0.1 mg/m³) .
Q. Data Validation and Reproducibility
Q. How should researchers validate purity and batch-to-batch consistency?
- Methodological Answer :
- HPLC-UV : Use a C18 column (gradient: 50–90% acetonitrile/water) with UV detection at 230 nm (λmax for nitrobenzoate). Acceptable purity: ≥98% .
- Elemental Analysis (EA) : Confirm C, H, N content within ±0.4% of theoretical values .
Q. What statistical approaches are recommended for reconciling contradictory pharmacological data?
- Methodological Answer : Apply Bayesian meta-analysis to aggregate data from multiple studies, weighting results by sample size and experimental design rigor. Use ANOVA with post-hoc Tukey tests to compare outcomes across dosing regimens or model systems .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO5/c1-32-18-17-27-26-14-12-25(37-20-21-5-3-2-4-6-21)19-23(26)9-13-28(27)29(32)15-16-30(32)38-31(34)22-7-10-24(11-8-22)33(35)36/h2-8,10-12,14,19,27-30H,9,13,15-18,20H2,1H3/t27-,28-,29+,30+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFUVXURJQGSIU-SGFBLBLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747110 | |
Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229486-10-6 | |
Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.